![molecular formula C6H6Cl2N2O B1463641 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride CAS No. 1217862-81-1](/img/structure/B1463641.png)
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride
Overview
Description
“2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is a chemical compound with the molecular formula C6H6Cl2N2O . It is also known as 1H-pyrazole-1-acetyl chloride, 4-chloro-alpha-methyl .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” consists of 6 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
The molar mass of “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is 193.03 .
Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, which include pyrazole derivatives, have a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antitumor Activity
Pyrazoline compounds and other chalcone derivatives have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s Disease and other age-linked disorders .
Antimicrobial Activity
Pyrazole derivatives have been found to possess antibacterial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives make them useful in the treatment of conditions characterized by inflammation .
Antioxidant Activity
Pyrazole derivatives have been found to exhibit antioxidant activity . This property could make them useful in the treatment of diseases caused by oxidative stress.
Use in Agrochemistry
Pyrazole derivatives have applications in agrochemistry . They can be used in the development of new pesticides and herbicides.
Applications in Coordination Chemistry
Pyrazole derivatives have been found to have applications in coordination chemistry . They can act as ligands in the formation of complex compounds.
Applications in Organometallic Chemistry
Pyrazole derivatives also have applications in organometallic chemistry . They can be used in the synthesis of organometallic compounds.
Future Directions
While specific future directions for “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” are not available, research into pyrazole derivatives continues due to their diverse pharmacological effects . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUOZHJIIWUJAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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